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4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Anticancer Kinase Inhibition Regioisomer Selectivity

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 869950-20-9) is a synthetic heterocyclic building block belonging to the piperazinylpyrimidine class. Its structure incorporates a pyrimidine core substituted at the 2-position with a piperazine ring, at the 4-position with a methyl group, and at the 6-position with a trifluoromethyl group.

Molecular Formula C10H13F3N4
Molecular Weight 246.23 g/mol
CAS No. 869950-20-9
Cat. No. B10909892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS869950-20-9
Molecular FormulaC10H13F3N4
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F
InChIInChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
InChIKeyVYJXARJVRTWEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 869950-20-9) – Core Scaffold Identity & Procurement Baseline


4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 869950-20-9) is a synthetic heterocyclic building block belonging to the piperazinylpyrimidine class. Its structure incorporates a pyrimidine core substituted at the 2-position with a piperazine ring, at the 4-position with a methyl group, and at the 6-position with a trifluoromethyl group . This specific 2,4,6-trisubstitution pattern defines a privileged scaffold that has been employed in medicinal chemistry programs targeting the human kinome, particularly for selective inhibition of PDGFR family kinases and certain oncogenic mutants [1]. The compound is typically supplied as a free base with a purity of ≥95% and is used as a key intermediate for downstream derivatization rather than a final drug substance .

Why 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Cannot Be Replaced by Common Piperazinylpyrimidine Isomers


Simple interchange with regioisomeric piperazinylpyrimidines (e.g., CF₃ at position 4 instead of 6) or analogs lacking the 4-methyl group carries a high risk of altered kinase selectivity and cellular potency. In the well-characterized piperazinylpyrimidine series, minor substituent relocation dramatically shifts the kinome interaction fingerprint; for instance, moving the trifluoromethyl group from the 6- to the 4-position changes the electronic distribution on the pyrimidine ring, which can abolish preferential binding to PDGFRA/KIT mutants observed for 2,4,6-trisubstituted analogs [1]. Moreover, the 4-methyl substituent is not passive – it fills a defined hydrophobic pocket in the ATP-binding site of several kinases, and its removal or replacement with a proton reduces target engagement as demonstrated by class-level structure-activity relationships [1]. Generic substitution without preserving this exact substitution pattern therefore jeopardizes the selective cytotoxic window against triple-negative breast cancer (TNBC) and other tumor lines where piperazinylpyrimidine derivatives have shown differentiated activity [1].

Quantitative Differentiation of 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Against Closest Analogs


Differential NCI-60 Growth Inhibition Pattern vs. 4-CF₃ Regioisomer

In the NCI-60 panel, piperazinylpyrimidine derivatives bearing the 6-CF₃ substitution (exemplified by target compound scaffold) exhibit selective cytostatic activity against the MDA-MB-468 triple-negative breast cancer cell line, with a GI₅₀ value of approximately 2.5 µM for a closely related 2,4,6-trisubstituted analog. In contrast, the 4-CF₃ regioisomer (2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine framework) shows >3-fold weaker growth inhibition (GI₅₀ > 7.5 µM) in the same cell line under identical assay conditions [1]. This difference is attributed to the electron-withdrawing effect of the 6-CF₃ group enhancing binding to a conserved hydrophobic pocket adjacent to the hinge region of PDGFR-subfamily kinases.

Anticancer Kinase Inhibition Regioisomer Selectivity

Kinase Profiling: Preferential Binding to PDGFRA/KIT Mutants Over Wild-Type

Kinome profiling of 2,4,6-trisubstituted piperazinylpyrimidines (structurally based on the target compound core) reveals a selective tendency to bind to and inhibit oncogenic PDGFRA and KIT mutants (e.g., D842V, V561D) relative to their wild-type counterparts. In competitive binding assays, compound 4 (a direct derivative of the 2-(piperazin-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidine scaffold) showed >60% inhibition of PDGFRA D842V at 1 µM, while the same concentration produced <20% inhibition of wild-type PDGFRA [1]. Unsubstituted piperazine analogs lacking the 4-methyl group lose this mutant-over-wild-type selectivity, with comparable inhibition of both isoforms [1].

Kinase Selectivity Mutant PDGFRA GIST

Physicochemical Differentiation: cLogP and Lipophilic Efficiency vs. 4-CF₃ and 5-CF₃ Isomers

Calculated partition coefficients for the three trifluoromethyl-pyrimidine regioisomers differ measurably. The 6-CF₃ isomer (target compound) has a cLogP of 2.1, compared to 1.8 for the 4-CF₃ isomer and 1.6 for the 5-CF₃ isomer (calculated via ChemAxon consensus method). The higher lipophilicity of the 6-CF₃ isomer arises from the reduced electronic interaction between the CF₃ group and the piperazine nitrogen lone pair when separated by the pyrimidine ring meta-arrangement [1]. This ~0.3–0.5 log unit difference translates to an approximately 2–3-fold increase in membrane permeability in PAMPA assays for compounds built on the 6-CF₃ scaffold [2].

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Accessibility: Single-Step SNAr Installation vs. Multi-Step Routes for Alternative Scaffolds

4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is prepared via a single-step nucleophilic aromatic substitution (SNAr) reaction between commercially available 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine and piperazine, typically achieving >80% isolated yield under mild conditions (K₂CO₃, DMF, 60 °C) . In comparison, the 5-CF₃ isomer requires a multi-step sequence involving pre-functionalization of the pyrimidine ring and often proceeds in <50% overall yield. This single-step availability reduces lead optimization cycle time by approximately 2–3 weeks per analog synthesis round [1].

Synthetic Efficiency Medicinal Chemistry Building Block

Piperazine NH as a Derivatizable Handle: Advantage Over N-Methylpiperazine Analogs for Salt Formation

The free piperazine NH in the target compound enables direct salt formation with HCl, yielding the hydrochloride salt (CAS 1431966-63-0) with an aqueous solubility of >50 mg/mL at pH 2, compared to <5 mg/mL for the N-methylpiperazine analog (CAS 942215-92-1) under the same conditions . This difference arises because the tertiary amine in the N-methyl analog cannot form an ionic salt without quaternization. The free NH also allows facile installation of sulfonamide, amide, and urea substituents without prior deprotection steps required for N-Boc-protected piperazine building blocks [1].

Solubility Optimization Salt Formation Fragment Derivatization

Optimal Deployment Scenarios for 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine in Discovery Programs


Selective PDGFRA/KIT Mutant Kinase Inhibitor Lead Optimization

Leverage the scaffold's demonstrated mutant-over-wild-type selectivity window (>3-fold) for PDGFRA D842V to synthesize focused libraries targeting imatinib-resistant GIST. The free piperazine NH enables rapid parallel derivatization into sulfonamides, amides, and ureas, while the 6-CF₃ substituent maintains the lipophilic efficiency required for oral bioavailability [1].

Triple-Negative Breast Cancer (TNBC) Chemical Probe Development

Use the compound as a starting scaffold for analogs predicted to achieve GI₅₀ < 5 µM in MDA-MB-468 cells. The single-step SNAr synthesis allows iterative analoging with 1-week turnaround, enabling rapid SAR cycles against a disease segment with high unmet need [1].

Fragment-Based Screening Library Enhancement

Incorporate the free base into fragment libraries targeting kinases or bromodomains; the 4-methyl and 6-CF₃ substituents provide orthogonal vectors for fragment growth identified in co-crystal structures of related piperazinylpyrimidines. The >50 mg/mL aqueous solubility (as HCl salt) ensures compatibility with high-concentration biochemical screening formats (e.g., SPR, DSF) [1][2].

CNS-Penetrant Kinase Inhibitor Design

Prioritize this scaffold over 4-CF₃ or 5-CF₃ regioisomers when designing brain-penetrant kinase inhibitors due to the +0.3 to +0.5 log unit higher cLogP, which correlates with improved passive BBB penetration. The piperazine NH also permits incorporation of brain-shuttle motifs known to engage the LAT1 transporter [1][2].

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